molecular formula C19H20FN3O3S B14099562 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B14099562
M. Wt: 389.4 g/mol
InChI Key: KYISGLPOFCUDOR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic core (thiophene fused with pyrimidine) substituted with a butyl group at position 3 and an acetamide moiety linked to a 4-fluorobenzyl group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in oncology and immunomodulation. The 4-fluorobenzyl group enhances target affinity and metabolic stability, while the butyl chain may improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20FN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

KYISGLPOFCUDOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the butyl group, and the attachment of the fluorobenzyl acetamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

Thieno[3,2-d]pyrimidine Derivatives
  • Compound 3f: Contains a phosphonic acid substituent and dihydroxy groups on a tetrahydropyran ring.
  • Diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxy...: Features a ribose-like sugar moiety, suggesting applications in nucleoside mimicry for antiviral or anticancer activity, diverging from the target compound’s likely enzyme inhibition mechanism .
Pyrimidinone and Pyrimidine Derivatives
  • L1/L2 (5-FU derivatives): Replace the thieno core with a pyrimidine ring linked to fluorouracil.
  • Di-S44: A disulfide-bridged pyrimidinone dimer. This structural motif enables modulation of protein-protein interactions (e.g., amyloid assembly), a mechanism distinct from the target compound’s hypothesized single-target inhibition .

Substituent-Driven Functional Differences

4-Fluorobenzyl Acetamide Group
  • Compound B2: Shares the 4-fluorobenzyl-acetamide moiety but incorporates a spiro[indene-oxazolidinone] core.
  • Compound 24 : Features a trifluoropropyl group alongside 4-fluorobenzyl, increasing steric bulk and metabolic resistance. Such modifications are linked to oral bioavailability in spirocyclic inhibitors, suggesting the target compound may require formulation optimization for similar efficacy .
Butyl vs. Other Alkyl/Aryl Groups
  • The target compound’s 3-butyl group provides moderate lipophilicity, balancing cell permeability and solubility. In contrast, Compound 50 (with a 3-chloro-4-fluorophenyl group) exhibits higher hydrophobicity, favoring CNS penetration but risking off-target effects .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique thieno[3,2-d]pyrimidine structure, combined with specific functional groups, suggests promising pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H20FN3O3S
  • Molecular Weight : 393.44 g/mol
  • Structural Features :
    • Thieno[3,2-d]pyrimidine core
    • Butyl substituent enhancing lipophilicity
    • Fluorobenzyl group potentially influencing receptor interactions

Biological Activity Overview

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds display potent antimicrobial effects against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity, particularly against certain human cancer cell lines.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in disease processes. The exact mechanisms are still under investigation but may involve:

  • Inhibition of DNA synthesis in cancer cells
  • Disruption of bacterial cell wall synthesis

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
    These findings indicate its potential as a lead compound for developing new antibacterial agents.
CompoundMIC (µM)Target Organisms
This compound15.8S. aureus
Other derivatives31.6MRSA

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 value of approximately 27.3 µM.
  • HCT-116 (Colon Cancer) : IC50 value around 6.2 µM.

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, comparisons were made with other thieno[3,2-d]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
5-Methylthieno[3,2-d]pyrimidineMethyl substitution on thiopheneAntimicrobial
6-Chlorothieno[3,2-d]pyrimidineChlorine substitutionAnticancer
4-Aminothieno[3,2-d]pyrimidineAmino group additionEnzyme inhibition

The unique combination of functional groups in This compound enhances its biological activity compared to these similar compounds.

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